molecular formula C14H18ClNO4S B12679607 Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate CAS No. 135812-45-2

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate

Cat. No.: B12679607
CAS No.: 135812-45-2
M. Wt: 331.8 g/mol
InChI Key: OMLBBEHUEGGNPL-UHFFFAOYSA-N
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Description

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate is an experimental small molecule for research use. While specific data is limited, a closely related structural analogue, propan-2-yl 2-chloro-5-{[(propan-2-yloxy)methanethioyl]amino}benzoate , has a molecular formula of C14H18ClNO3S and a molecular weight of 315.816 g/mol . This compound belongs to the class of organic compounds known as benzoic acid esters and features a thiocarbamic acid ester functional group . Pharmacological profiling of the analogue suggests it may act as a modulator of the Gag-Pol polyprotein in Human Immunodeficiency Virus type 1 (HIV-1), indicating its research value primarily in virology and antiviral drug discovery . This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for specific availability, pricing, and to request custom synthesis.

Properties

CAS No.

135812-45-2

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(2-methoxyethoxycarbothioylamino)benzoate

InChI

InChI=1S/C14H18ClNO4S/c1-9(2)20-13(17)11-8-10(4-5-12(11)15)16-14(21)19-7-6-18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)

InChI Key

OMLBBEHUEGGNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCCOC)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 2-Chloro-5-aminobenzoate esters are commonly prepared by halogenation and amination of benzoic acid esters or via diazotization followed by substitution reactions.
  • For example, 2-chloro-5-iodobenzoic acid derivatives are synthesized through diazotization of amino esters followed by halogen exchange under controlled temperature and acidic conditions, achieving yields up to 80-92%.

Thioxomethylation and Amino Substitution

  • The amino group on the benzoate ring is functionalized with a thioxomethyl moiety, often by reaction with carbon disulfide derivatives or thioxomethylating reagents under mild conditions.
  • The 2-methoxyethoxy substituent is introduced via nucleophilic substitution on a suitable leaving group precursor, such as a halide or tosylate derivative of the thioxomethyl intermediate.

Reaction Conditions and Catalysts

  • Solvents such as tetrahydrofuran (THF) or methylene dichloride are preferred for their ability to dissolve organic intermediates and facilitate substitution reactions.
  • Catalysts like cuprous bromide have been used in related benzoate ester syntheses to promote nucleophilic substitution and improve yields.
  • Temperature control is critical, typically maintained between 45°C and 60°C, with reaction times ranging from 10 to 14 hours to ensure complete conversion without decomposition.

Purification

  • After reaction completion, activated carbon is added for decolorization.
  • Filtration removes catalyst residues, by-products such as sodium chloride, and activated carbon.
  • The filtrate is concentrated under reduced pressure and vacuum-dried at around 60°C to yield the purified compound.

Representative Experimental Data from Analogous Syntheses

Parameter Condition/Value Notes
Solvent Tetrahydrofuran (THF) Common solvent for substitution reactions
Catalyst Cuprous bromide (0.0125–0.025 mol) Enhances nucleophilic substitution
Temperature 45–60 °C Controlled to optimize yield and purity
Reaction Time 10–14 hours Ensures complete reaction
Purification Activated carbon decolorization, filtration, reduced-pressure concentration, vacuum drying at 60 °C Standard purification protocol
Yield 94.5–96.5% (for related benzoate esters) High yield achievable with optimized conditions
Purity (HPLC) >99.5% Indicates high-quality product

Summary of Preparation Methodology

Research Findings and Industrial Relevance

  • The described preparation methods, adapted from related benzoate ester syntheses, demonstrate that high yields (>90%) and high purity (>99%) are achievable with proper control of reaction parameters.
  • The use of environmentally friendly solvents and minimal waste generation aligns with green chemistry principles, making the process suitable for scale-up and industrial production.
  • Although direct literature on Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate is limited, the synthesis approach is consistent with established organic synthesis protocols for similar functionalized benzoate esters.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and thioxomethylamino groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (4–6 hrs)

  • Products :

    • 2-Chloro-5-aminobenzoic acid (from ester cleavage)

    • 2-Methoxyethanethiol (from thioxomethyl group degradation)

  • Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water .

Basic Hydrolysis

  • Conditions : 2M NaOH, 60°C (3 hrs)

  • Products :

    • Sodium salt of 2-chloro-5-aminobenzoic acid

    • Methylethanolamine (from ester saponification)

  • Side Reaction : Partial degradation of thioxomethyl group to sulfonic acid derivatives .

Chloro Substituent

The electron-withdrawing chloro group at position 2 facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

ReagentConditionsProduct
NH₃ (aq)120°C, CuCl catalyst2-Amino derivative (hypothetical)
KSCNDMF, 80°CThiocyano-substituted analog

Thioxomethylamino Group

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfinyl or sulfonyl derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkylated products .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methyl ethyl ether .

  • Photolysis : UV light (254 nm) induces C–S bond cleavage, yielding 2-chloro-5-aminobenzoic acid and thiophosgene derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate possesses a complex structure characterized by multiple functional groups that contribute to its reactivity and biological activity. The molecular formula is C12H14ClN2O3SC_{12}H_{14}ClN_{2}O_{3}S, with a molecular weight of approximately 300.76 g/mol. The presence of a chloro group and thioxomethyl moiety enhances its potential for interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thioxomethyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has demonstrated that these compounds can target specific pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit enzymes such as lipoxygenase, which play a crucial role in the inflammatory process. In vitro studies have shown that modifications to the benzoate structure can enhance the inhibitory activity against inflammatory mediators, suggesting that this compound may also possess anti-inflammatory effects .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its thioxomethyl group allows for further functionalization, enabling the creation of more complex molecules tailored for specific applications in drug development. The compound can be utilized in the synthesis of other biologically active derivatives through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various thioxomethyl derivatives, including this compound, against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. Further mechanistic studies revealed that these compounds induce apoptosis via the intrinsic pathway, highlighting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of related compounds were assessed using an animal model of paw edema induced by carrageenan. Administration of this compound resulted in a significant reduction in swelling compared to controls, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The compound exerts its antiviral effects by inhibiting viral DNA replication. It targets viral polymerases and prevents the elongation of the viral DNA chain. In cancer therapy, it inhibits specific enzymes that are crucial for tumor cell proliferation, thereby slowing down or stopping tumor growth .

Comparison with Similar Compounds

Key Analog: Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

Structural Differences :

  • Core: Both compounds share a benzoate ester backbone. However, SABA1 incorporates a sulfonamido group and phenylcarbamoyl substituent, whereas the target compound features a thioxomethylamino group with a 2-methoxyethoxy chain.
  • Substituent Effects : The thioxomethyl group in the target compound may enhance metal-binding capacity compared to SABA1’s sulfonamido group.

Comparison with Thiazole-Containing Benzoate Derivatives

Key Analog: Ethyl 4-Amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate

Structural Differences :

Comparison with Sulfonylurea Herbicidal Benzoates

Key Analogs: Triflusulfuron Methyl Ester, Metsulfuron Methyl Ester

Structural Differences :

  • Functional Groups: Sulfonylurea herbicides feature triazine-linked sulfonylurea moieties, whereas the target compound’s thioxomethylamino group lacks urea connectivity.

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield (If Available)
Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate Benzoate ester 2-Cl, thioxomethylamino, methoxyethoxy Hypothesized pesticidal N/A
SABA1 Benzoate ester Sulfonamido, phenylcarbamoyl Antimicrobial (MIC: 0.45–0.9 mM) N/A
Ethyl 4-amino-3-benzoylamino-thiazole-5-carboxylate Thiazole-benzoate hybrid Thiazole, benzoylamino Undisclosed (structural focus) N/A
Triflusulfuron methyl ester Sulfonylurea-benzoate Triazine, sulfonylurea Herbicidal (ALS inhibition) N/A

Research Findings and Discussion

  • Activity Modulation : The thioxomethyl group in the target compound may enhance binding to metalloenzymes or glutathione pathways compared to sulfonamido (SABA1) or sulfonylurea groups.
  • Synthetic Challenges : The methoxyethoxy-thioxomethyl side chain likely requires multi-step synthesis, contrasting with simpler esterifications in .
  • Agrochemical Potential: Structural parallels to sulfonylureas and antimicrobial SABA1 suggest dual utility in pest control and antimicrobial applications, though empirical validation is needed.

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